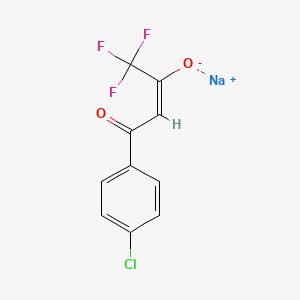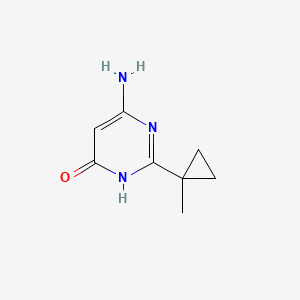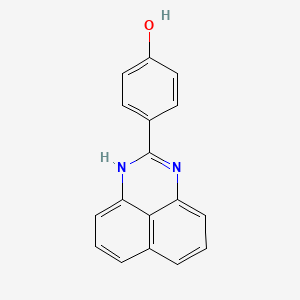
sodium;(E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate, commonly referred to as SCTP, is a synthetic compound that has been widely studied for its potential applications in scientific research. SCTP was first synthesized in the early 1990s and has since been used in a variety of laboratory experiments and research studies. This compound has a wide range of biological activities, including antiviral, anti-inflammatory, and antifungal effects. In addition, SCTP has been used to study the biochemical and physiological effects of various compounds and drugs.
作用機序
The exact mechanism of action of SCTP is not fully understood. However, it is believed that SCTP acts as a proton shuttle, transporting protons across membranes and into cells. This process is believed to be involved in the regulation of cellular processes and the modulation of drug activity. In addition, SCTP is believed to interact with proteins and enzymes, resulting in changes in their activity and structure.
Biochemical and Physiological Effects
SCTP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that SCTP can inhibit the growth of certain viruses, bacteria, and fungi. In addition, SCTP has been shown to possess anti-inflammatory and antifungal properties. Furthermore, SCTP has been shown to modulate the activity of various enzymes and proteins, resulting in changes in their activity and structure.
実験室実験の利点と制限
SCTP has a number of advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, SCTP is soluble in both water and organic solvents and can be stored in aqueous solution for extended periods of time. However, there are some limitations to using SCTP in laboratory experiments. The compound is relatively unstable and can be easily degraded by heat or light. In addition, SCTP can be toxic at high concentrations and should be handled with care.
将来の方向性
There are a number of potential future directions for research involving SCTP. These include further study of the biochemical and physiological effects of SCTP, as well as its potential applications in drug development. In addition, further research is needed to better understand the mechanism of action of SCTP and its interactions with proteins and enzymes. Finally, further research is needed to investigate the potential toxicity of SCTP and its long-term effects on biological systems.
合成法
SCTP is synthesized by a reaction between 4-chlorophenyl-1,1,1-trifluoro-4-oxobut-2-en-2-olate and sodium hydroxide. This reaction is carried out in aqueous solution at a temperature of 0-5°C. The reaction is exothermic and yields a white solid product that is soluble in water and organic solvents. The reaction is typically completed within 1-2 hours.
科学的研究の応用
SCTP has been used in a variety of scientific research experiments and studies. It has been used to study the biochemical and physiological effects of various compounds and drugs, as well as their interactions with biological systems. In addition, SCTP has been used to study the antiviral, anti-inflammatory, and antifungal effects of various compounds. It has also been used to study the pharmacokinetics and pharmacodynamics of various substances.
特性
IUPAC Name |
sodium;(E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2.Na/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14;/h1-5,16H;/q;+1/p-1/b9-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHYICZFLLLNIS-SZKNIZGXSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)[O-])Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C(\C(F)(F)F)/[O-])Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium;(E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6602701.png)



![6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602721.png)
![7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one](/img/structure/B6602723.png)



![5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic acid](/img/structure/B6602766.png)
![6-bromo-2-methyl-1H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6602767.png)
![6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6602775.png)

![2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6602802.png)